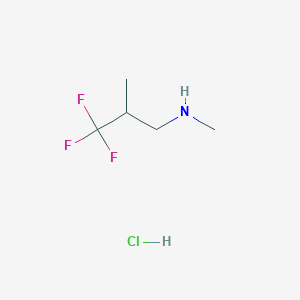
Methyl(3,3,3-trifluoro-2-methylpropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3,3,3-trifluoro-2-methylpropyl)amine hydrochloride: is a chemical compound with the molecular formula C5H10F3N·HCl. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 3,3,3-trifluoro-2-methylpropylamine with hydrochloric acid.
The reaction typically involves mixing the amine with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above.
The process may include purification steps to ensure the final product meets the required purity standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: The corresponding amine without fluorine atoms.
Substitution: Fluorinated derivatives with different substituents.
Chemistry:
Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Employed in the study of fluorinated compounds and their properties.
Biology:
Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Studied for its effects on various biological systems and pathways.
Medicine:
Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry:
Utilized in the production of fluorinated materials and chemicals.
Employed in the development of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism depends on the specific application and context in which it is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Methyl(3,3,3-trifluoro-2-methylpropyl)amine: Similar structure but without the hydrochloride group.
3,3,3-Trifluoropropylamine: A related compound with a different molecular structure.
Fluorinated amines: Various other fluorinated amines with different substituents and functional groups.
Uniqueness:
The presence of the trifluoromethyl group and the hydrochloride moiety distinguishes this compound from others, providing unique chemical and physical properties.
Properties
IUPAC Name |
3,3,3-trifluoro-N,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(3-9-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZDPBGRRJSAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
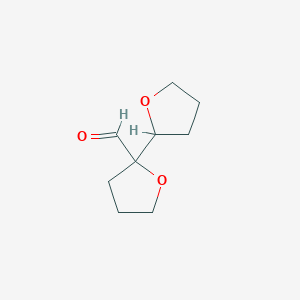
![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)
![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)
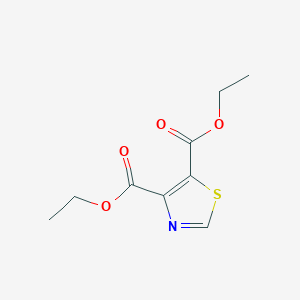
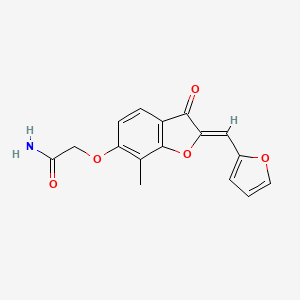
![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)
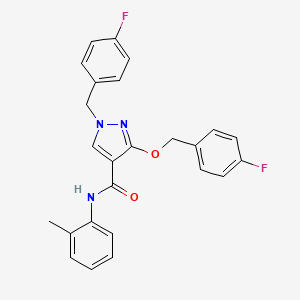
![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)
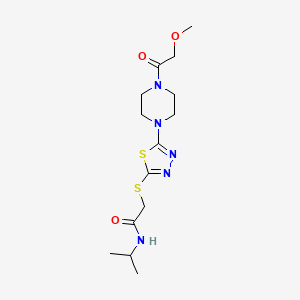

![N-(butan-2-yl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2984181.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
